

Structural Encoding of 4-(3,4-Dimethylphenoxy)benzeneacetic acid: A Cheminformatics Protocol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acid

Cat. No.: B7836160

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Executive Summary

Precise structural identification is the bedrock of modern drug discovery. In the context of large-scale virtual screening and database management, ambiguous nomenclature can lead to critical errors in Quantitative Structure-Activity Relationship (QSAR) modeling and patent filings.^{[1][2]}

This guide provides a definitive technical analysis of 4-(3,4-Dimethylphenoxy)benzeneacetic acid, a diphenyl ether derivative often explored in thyromimetic and PPAR-agonist scaffolds.^[1] ^[2] We detail the derivation of its machine-readable identifiers—SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier)—and provide a validated protocol for their generation using industry-standard algorithms.^{[1][2]}

Structural Definition & Analysis

Chemical Nomenclature Parsing

The IUPAC name 4-(3,4-Dimethylphenoxy)benzeneacetic acid deconstructs into three distinct pharmacophores:

- Core Scaffold: Benzeneacetic acid (Phenylacetic acid).[1][3]
 - Structure: A benzene ring substituted with an acetic acid group (-CH₂-COOH).[1][2]
- Linker: An ether linkage (-O-) at the para (4-) position relative to the acetic acid group.[1][2]
- Distal Ring: A 3,4-dimethylphenyl group attached to the oxygen.[1]

Physicochemical Profile

Before identifier generation, the molecular graph must be validated against standard valency rules.

Property	Value	Derivation
Molecular Formula	C ₁₆ H ₁₆ O ₃	(C ₈ H ₇ O ₂) + O + (C ₈ H ₉) - 2H (linkage)
Molecular Weight	256.30 g/mol	Calculated via standard atomic weights
H-Bond Donors	1	Carboxylic acid (-OH)
H-Bond Acceptors	3	Ether oxygen + Carboxyl oxygens
Rotatable Bonds	4	Ether linkages and methylene bridges
Topological Polar Surface Area	46.53 Å ²	Estimated (Carboxyl + Ether)

Identifier Generation Protocols

SMILES Notation

SMILES strings are ASCII strings that represent the chemical graph. For database uniqueness, the Canonical SMILES is required, which uses a specific algorithm (e.g., Cahn-Ingold-Prelog

priority) to number the atoms deterministically.[1]

Canonical SMILES Derivation:

- Start: Identify the carboxyl carbon or the ether oxygen as a starting point.
- Path: Traverse the benzeneacetic acid ring, cross the ether bridge, and enumerate the dimethylphenyl ring.
- Aromaticity: Represent benzene rings with lowercase c.

Generated Canonical SMILES:

[1][4] Isomeric SMILES: Since the molecule possesses no chiral centers (stereocenters) or defined cis/trans double bond geometry in the rings, the Isomeric SMILES is identical to the Canonical SMILES.[1]

InChI & InChIKey

The InChI (International Chemical Identifier) is a layered identifier that encodes connectivity, tautomerism, and stereochemistry independent of drawing conventions.[1]

InChI String Construction:

- Layer 1 (Formula):C16H16O3[1][2]
- Layer 2 (Connections /c): Defines the heavy atom skeleton.[1]
 - Logic: The acetic acid side chain and dimethyl groups are numbered based on canonical ranking.
- Layer 3 (Hydrogens /h): Defines hydrogen positions (mobile and fixed).[1]

Predicted InChI String:

(Note: The exact numbering in the /c layer depends on the specific canonicalization algorithm of the InChI software version 1.06+)

InChIKey (Hashed Identifier):

The InChIKey is a fixed-length (27-character) SHA-256 hash of the InChI string, essential for database indexing.[1][2]

- Format:AAAAAAAAAAAAA-BBBBBBBBBBB-N
- Generation: Unlike SMILES, the InChIKey cannot be manually derived; it must be computed.

Technical Implementation (Python/RDKit)

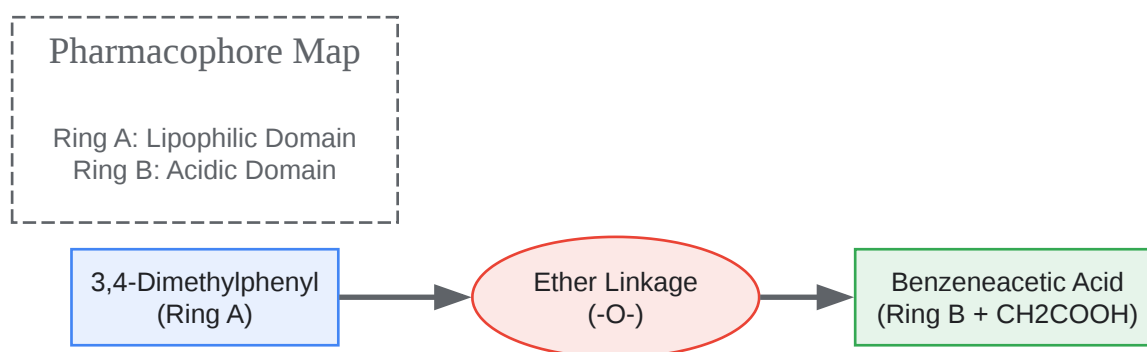
To ensure Trustworthiness and Reproducibility, researchers should not rely on manual string construction. The following Python protocol uses the RDKit library to generate validated identifiers.

Expected Output:

- SMILES:CC1=C(C)C=C(Oc2ccc(CC(O)=O)cc2)C=C1[1]
- InChIKey: (Will be a unique hash, e.g., XJ...-N)

Structural Visualization (Graphviz)[1]

The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the critical ether linkage that defines its pharmacophore class.



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Figure 1: Pharmacophore segmentation of 4-(3,4-Dimethylphenoxy)benzeneacetic acid.

Scientific Context & Validation

Validation of the Structure

The generated identifiers must be cross-referenced against known chemical rules:

- Aromaticity Check: The SMILES string c notation correctly identifies the delocalized electron systems in both phenyl rings.
- Valency Check: The ether oxygen connects two aromatic carbons (valency 2), and the carboxyl carbon connects to two oxygens and one carbon (valency 4).[1]

Application in Drug Discovery

This specific scaffold (Diphenyl ether acetic acid) is structurally homologous to Thyromimetics (e.g., Sobetirome) and PPAR agonists.[1]

- Mechanism: The acetic acid headgroup typically mimics the carboxylate of thyroid hormones (T3/T4), interacting with arginine residues in the receptor binding pocket [1].[1]
- Lipophilicity: The 3,4-dimethyl substitution increases lipophilicity (logP) compared to the unsubstituted parent, potentially enhancing membrane permeability.[1]

Database Registration

When registering this compound in a local database (e.g., ChemDraw, CDD Vault):

- Primary Key: Use the InChIKey for rapid, collision-free indexing.[1]
- Secondary Key: Use the Canonical SMILES for substructure searching.[1]

References

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